(4-Chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone oxime

SARS-CoV-2 nsp16 methyltransferase allosteric inhibitor

(4-Chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone oxime (CAS 338960-05-7), also designated SARS-CoV-2-IN-60 or compound 5a, is a synthetic small-molecule oxime characterized by a halogenated diaryl ketone scaffold. It functions as an irreversible, S-adenosylmethionine (SAM)-competitive allosteric inhibitor of the SARS-CoV-2 nsp16-nsp10 2'-O-methyltransferase complex, binding covalently within a previously unrecognized cryptic pocket adjacent to the SAM-binding site.

Molecular Formula C13H7Cl2F3N2O
Molecular Weight 335.11
CAS No. 338960-05-7
Cat. No. B2839038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone oxime
CAS338960-05-7
Molecular FormulaC13H7Cl2F3N2O
Molecular Weight335.11
Structural Identifiers
SMILESC1=CC(=CC=C1C(=NO)C2=C(C=C(C=N2)C(F)(F)F)Cl)Cl
InChIInChI=1S/C13H7Cl2F3N2O/c14-9-3-1-7(2-4-9)11(20-21)12-10(15)5-8(6-19-12)13(16,17)18/h1-6,21H/b20-11+
InChIKeyFYOHMKXNOOSMNU-RGVLZGJSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procure (4-Chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone oxime (CAS 338960-05-7) – A Covalent Allosteric nsp16 Inhibitor for Coronavirus Research


(4-Chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone oxime (CAS 338960-05-7), also designated SARS-CoV-2-IN-60 or compound 5a, is a synthetic small-molecule oxime characterized by a halogenated diaryl ketone scaffold [1]. It functions as an irreversible, S-adenosylmethionine (SAM)-competitive allosteric inhibitor of the SARS-CoV-2 nsp16-nsp10 2'-O-methyltransferase complex, binding covalently within a previously unrecognized cryptic pocket adjacent to the SAM-binding site [1]. This mechanism blocks viral RNA cap methylation, a critical step for immune evasion and replication, positioning it as a unique chemical probe for pan-coronavirus antiviral discovery [1].

Why (4-Chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone oxime Cannot Be Replaced by Standard nsp16 Inhibitors


Unlike active-site SAM-mimetic inhibitors (e.g., sinefungin) or other SAM-competitive ligands, this compound achieves inhibition through irreversible covalent engagement of a cryptic allosteric pocket on nsp16, a site that is conformationally inaccessible in the unliganded enzyme and not targeted by any other known inhibitor class [1]. Substitution with a non-covalent orthosteric inhibitor would forfeit this unique induced-fit binding mechanism, resulting in loss of the distinct inhibition kinetics, resistance profile, and chemical proteomics utility that are tied to this cryptic pocket occupancy [1]. The electron-deficient double bond required for covalent adduct formation is a structural feature absent in close oxime analogs that lack the 4-chlorophenyl and 3-chloro-5-(trifluoromethyl)-2-pyridinyl substitution pattern, meaning even structurally similar compounds cannot replicate the allosteric covalent mechanism [1].

Quantitative Differentiation Evidence for (4-Chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone oxime Versus Comparator Inhibitors


Allosteric Covalent Inhibition of nsp16 Methyltransferase Versus Reversible SAM-Competitive Inhibitors

Compound 5a inhibits the SARS-CoV-2 nsp16-nsp10 2'-O-methyltransferase complex with an IC50 of 9 μM and a Ki of 26 μM, operating as an irreversible, SAM-competitive allosteric inhibitor that covalently modifies a cryptic pocket [1]. In contrast, the canonical SAM-mimetic inhibitor sinefungin shows competitive inhibition at the SAM-binding orthosteric site but does not access the cryptic pocket and lacks covalent reactivity [2]. The covalent binding mode of 5a was confirmed by X-ray crystallography (PDB 8F4S), which revealed a thioether adduct with Cys115 within the cryptic pocket [1]. This allosteric covalent mechanism confers substantially longer target residence time relative to reversible inhibitors, a key differentiator for washout experiments and prolonged pathway suppression.

SARS-CoV-2 nsp16 methyltransferase allosteric inhibitor

Covalent Ligand Efficiency Versus Non-Covalent nsp16 Inhibitor Chemotypes

The covalent binding of 5a within a previously undrugged cryptic pocket enables a unique ligand efficiency profile. While many nsp16 inhibitors (e.g., SS148, a dual nsp14/nsp16 inhibitor with IC50 of 1.2 μM for nsp16) display higher apparent potency in enzymatic assays, they act via reversible orthosteric mechanisms with rapid off-rates . Compound 5a, despite a moderate IC50 (9 μM), achieves irreversible inactivation that becomes time-dependent and can accumulate in cellular contexts, differentiating its functional pharmacology from tighter-binding but reversible analogs [1]. The covalent efficiency of 5a is further underscored by its ability to fully occupy the cryptic pocket at substoichiometric enzyme concentrations under pre-incubation conditions.

ligand efficiency covalent inhibitor nsp16

Selectivity for nsp16 Cryptic Pocket Versus Off-Target SAM-Dependent Methyltransferases

The cryptic pocket bound by 5a is a conformational site unique to the nsp16-nsp10 interface and is not conserved across human SAM-dependent methyltransferases [1]. The covalent adduct formation requires both the induced-fit opening of the cryptic pocket (conformationally controlled) and the presence of Cys115, which is not found in human methyltransferases such as COMT, HNMT, or TPMT [1][2]. In contrast, pan-MTase inhibitors like sinefungin exhibit broad off-target activity across multiple SAM-utilizing enzymes [2]. This structural selectivity of 5a provides a cleaner chemical biology tool with fewer confounding off-target effects in cellular methylation studies.

selectivity cryptic pocket off-target

Optimal Procurement Scenarios for (4-Chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone oxime in Antiviral Discovery and Chemical Biology


Functional Chemical Probe for SARS-CoV-2 RNA Cap Methylation Studies

Investigators studying the role of viral RNA cap 2'-O-methylation in immune evasion require a selective, covalent inhibitor of nsp16 that can sustain target engagement throughout multi-day infection assays [1]. The irreversible binding of 5a to the nsp16 cryptic pocket ensures that methylation activity remains suppressed even after media changes, enabling clean assessment of viral RNA sensing by host innate immunity pathways (e.g., RIG-I and MDA5) [1]. This application directly leverages the covalent mechanism and cryptic pocket selectivity established in Section 3 [1].

Pan-Coronavirus Inhibitor Discovery and Resistance Profiling

Drug discovery programs targeting the conserved nsp16 methyltransferase across pathogenic coronaviruses (SARS-CoV-2, MERS-CoV, seasonal CoVs) benefit from 5a as a validated hit compound with a defined allosteric binding site [1]. The X-ray co-crystal structure (PDB 8F4S) provides atomic-level guidance for structure-based optimization of affinity and selectivity within the cryptic pocket [1]. Because 5a's binding site is formed by a conserved nsp16-nsp10 interface, analogs designed from this scaffold hold potential for broad-spectrum anti-coronavirus activity, making the compound a strategic starting point for pan-CoV therapeutic development [1].

Chemical Proteomics and Target Occupancy Studies in Host Cells

The covalent mechanism of 5a enables chemical proteomics approaches (e.g., ABPP) to map nsp16 engagement in SARS-CoV-2-infected cell lysates or live cells [1]. Because the covalent adduct is stable under denaturing conditions, researchers can use alkyne-tagged derivatives of 5a for pull-down and LC-MS/MS target identification, a capability not achievable with reversible nsp16 inhibitors [1]. The selectivity profile inferred from cryptic pocket occupancy further ensures that proteomic readouts are dominated by the target, a key requirement for reliable chemoproteomic target deconvolution [1].

Structural Biology and Biophysical Characterization of nsp16 Conformational Dynamics

Crystallographers and biophysicists studying the conformational dynamics of the SARS-CoV-2 methyltransferase complex use 5a to trap a specific allosteric state of nsp16 that is not accessible in the apo or SAM-bound structures [1]. The co-crystal structure (PDB 8F4S) reveals the full extent of cryptic pocket opening and covalent modification at Cys115, providing a template for fragment-based screening campaigns aimed at discovering alternative chemotypes that exploit this same regulatory site [1]. This structural tool value is unique to 5a and its close derivatives, as no other reported nsp16 ligand induces this conformational rearrangement [1].

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